1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone
Overview
Description
1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 6-methylpyridin-2-yl with 1,5-naphthyridin-2-yl under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical studies to understand protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: The compound's unique properties may be exploited in the creation of advanced materials or chemical sensors.
Mechanism of Action
1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone can be compared to other similar compounds, such as 1-(6-methylpyridin-2-yl)piperazine and 1-(6-methylpyridin-2-yl)acetone. While these compounds share structural similarities, they differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific molecular arrangement and the resulting biological and chemical properties.
Comparison with Similar Compounds
1-(6-Methylpyridin-2-yl)piperazine
1-(6-Methylpyridin-2-yl)acetone
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
This comprehensive overview highlights the significance of 1-(6-Methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone in scientific research and its potential applications across various fields. Further studies and industrial advancements may unlock even more uses for this intriguing compound.
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-4-2-5-15(18-11)16(20)10-12-7-8-13-14(19-12)6-3-9-17-13/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBYVIHZCZTSNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC2=NC3=C(C=C2)N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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